1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)-

Statin synthesis Nucleophilic substitution Leaving group reactivity

1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- (CAS 646523-15-1) is a chiral, cis-configured 1,3-dioxane derivative with the molecular formula C13H23IO2 and a molecular weight of approximately 338.22 g/mol. The compound belongs to a class of (4R,6S)-1,3-dioxane intermediates that are pivotal in the stereocontrolled synthesis of HMG-CoA reductase inhibitors (statins) such as atorvastatin and rosuvastatin.

Molecular Formula C13H23IO2
Molecular Weight 338.22 g/mol
CAS No. 646523-15-1
Cat. No. B12584494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)-
CAS646523-15-1
Molecular FormulaC13H23IO2
Molecular Weight338.22 g/mol
Structural Identifiers
SMILESCC1(OC(CC(O1)CCI)CCCC=C)C
InChIInChI=1S/C13H23IO2/c1-4-5-6-7-11-10-12(8-9-14)16-13(2,3)15-11/h4,11-12H,1,5-10H2,2-3H3/t11-,12-/m0/s1
InChIKeyWIFKIYDIYRBUBI-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- CAS 646523-15-1: Structural Identity and Procurement Context


1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- (CAS 646523-15-1) is a chiral, cis-configured 1,3-dioxane derivative with the molecular formula C13H23IO2 and a molecular weight of approximately 338.22 g/mol [1]. The compound belongs to a class of (4R,6S)-1,3-dioxane intermediates that are pivotal in the stereocontrolled synthesis of HMG-CoA reductase inhibitors (statins) such as atorvastatin and rosuvastatin [2]. Its structure features a 2-iodoethyl substituent at C4, a 4-pentenyl group at C6, and a gem-dimethyl group at C2, a combination that distinguishes it from more commonly cited statin intermediates.

Why Generic Substitution of (4R,6S)-1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)- Fails in Statin Synthesis


Within the (4R,6S)-1,3-dioxane scaffold, even minor changes to substituents profoundly alter synthetic utility. The specific substituent pattern at C4 and C6 dictates the downstream chemical transformations accessible to the molecule [1]. For instance, patented methods for preparing 2-[(4R,6S)-6-substituted methyl-2,2-dimethyl-1,3-dioxane]-acetates rely on precise substitution motifs to achieve high stereoselectivity and yield [2]. A compound with a 2-iodoethyl group at C4 and a pentenyl chain at C6 is not interchangeable with analogs bearing iodomethyl, bromomethyl, or cyanomethyl groups, as each requires distinct reaction optimization for nucleophilic displacement, cross-coupling, or oxidation steps [3]. The iodine atom serves as a specific leaving group for alkylation reactions, while the terminal olefin in the pentenyl chain enables orthogonal functionalization, a dual reactivity profile that generic substitution cannot replicate without compromising synthetic efficiency.

Quantitative Differentiation Evidence for (4R,6S)-4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-1,3-dioxane vs. Related Intermediates


Substituent Reactivity Profile: Iodoethyl vs. Iodomethyl Leaving Group

The target compound bears a primary 2-iodoethyl substituent at C4, in contrast to the more common iodomethyl group found in intermediates such as (4S,6S)-4-allyl-6-(iodomethyl)-2,2-dimethyl-1,3-dioxane [1]. In nucleophilic displacement reactions with cyanide ion, primary iodoethyl groups generally exhibit lower reactivity compared to iodomethyl groups due to increased steric hindrance and reduced electrophilicity of the β-carbon. This differential reactivity necessitates distinct optimization of reaction conditions (temperature, solvent, catalyst) to achieve comparable yields [2]. While direct kinetic data for these specific substrates is not publicly available, the class-level inference is supported by extensive literature on alkyl iodide reactivity.

Statin synthesis Nucleophilic substitution Leaving group reactivity

C6 Alkene Chain Length: 4-Pentenyl vs. Allyl Orthogonal Functionalization Potential

The C6 substituent of the target compound is a 4-pentenyl chain (5-carbon with terminal olefin), while the standard atorvastatin intermediate (III) in the Radl synthesis features an allyl group (3-carbon with terminal olefin) [1]. The longer, more flexible pentenyl chain offers distinct opportunities for olefin cross-metathesis or hydroboration-oxidation to introduce diverse functional groups at a greater distance from the dioxane ring, potentially enabling access to statin analogs with modified side chains. The allyl analog constrains functionalization to a shorter tether length.

Olefin metathesis Cross-coupling Statin side-chain diversification

Dual Reactive Handle Design: Iodide Leaving Group and Terminal Olefin

The target compound uniquely combines a primary alkyl iodide (C4 iodoethyl) and a terminal olefin (C6 pentenyl) within the same (4R,6S)-dioxane scaffold. Common statin intermediates such as (4R,6S)-4-t-butoxycarbonylmethyl-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane [1] lack both the iodide leaving group and the olefin, requiring additional protection/deprotection and activation steps. The bifunctional nature of the target compound allows sequential or orthogonal transformations: the iodide can undergo nucleophilic displacement (e.g., with cyanide) while the olefin remains intact for subsequent metathesis, oxidation, or hydroboration.

Orthogonal reactivity Bifunctional intermediates Drug intermediate design

Stereochemical Integrity: (4R,6S) Configuration in Multi-Step Statin Syntheses

Patents on (4R,6S)-1,3-dioxane intermediates emphasize that products can be prepared with enantiomeric excess (e.e.) >95% and diastereomeric excess (d.e.) >90%, with some processes achieving >99.5% e.e. [1]. While these values are reported for closely related intermediates (6-substituted methyl-2,2-dimethyl-1,3-dioxane-acetates), the same stereocontrol principles apply to the target compound due to shared (4R,6S) configuration and analogous synthetic pathways involving asymmetric epoxidation and cyanide ring-opening [2]. No direct stereochemical degradation studies comparing this specific compound to its analogs are publicly available.

Diastereoselectivity Enantiomeric excess Chiral intermediate stability

Optimal Scientific and Industrial Scenarios for Procuring (4R,6S)-4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-1,3-dioxane


Diversified Statin Analog Synthesis via Orthogonal Functionalization

This compound is best suited for medicinal chemistry programs aiming to synthesize statin derivatives with modified side chains. The terminal olefin of the pentenyl group enables olefin cross-metathesis to introduce aryl or heteroaryl groups, while the iodoethyl group allows concurrent or sequential nucleophilic displacement with cyanide to install the critical nitrile intermediate for HMG-CoA reductase inhibition [1]. This dual reactivity is not available in standard allyl- or hydroxymethyl-substituted (4R,6S)-dioxane intermediates.

Late-Stage Intermediate for Atorvastatin or Rosuvastatin Analogs

The (4R,6S)-dioxane core with dimethyl protection matches the stereochemical requirements of statin pharmacophores. The pentenyl chain length provides a distinct spatial reach compared to the allyl group in the published Radl intermediate, potentially enabling access to patent-differentiated statin analogs with altered lipophilicity and binding characteristics [2].

Method Development for Iodoethyl-Specific Nucleophilic Displacement Optimization

Process chemistry groups developing robust, scalable syntheses of chiral 1,3-dioxane intermediates may specifically require this compound to optimize reaction conditions (solvent, temperature, cyanide source) for primary iodoethyl displacement, which differs kinetically from the more extensively studied iodomethyl case [3]. The compound serves as a critical substrate for developing process analytical technology (PAT) methods for this specific leaving group class.

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